N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
The compound N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide features a benzothiazole moiety linked to a phenyl ring at position 3, a piperidine core substituted with a 4-fluorophenylsulfonyl group, and a carboxamide bridge. This structure is characteristic of multitarget inhibitors, particularly those targeting pain or cancer pathways, as seen in related compounds . The sulfonyl and carboxamide groups are critical for interactions with biological targets, while the fluorine atom on the phenyl ring modulates electronic and steric properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S2/c26-19-8-10-21(11-9-19)34(31,32)29-14-12-17(13-15-29)24(30)27-20-5-3-4-18(16-20)25-28-22-6-1-2-7-23(22)33-25/h1-11,16-17H,12-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLIAQSOCZMLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
1. Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.5 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its ability to interact with various biological targets.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the benzo[d]thiazole core. Key steps include:
- Formation of the Piperidine Ring : The piperidine moiety is synthesized through cyclization reactions.
- Introduction of Functional Groups : The sulfonyl and carboxamide groups are introduced via electrophilic aromatic substitution and amidation reactions.
3.1 Antimicrobial Activity
Research indicates that compounds containing thiazole and piperidine structures exhibit notable antimicrobial properties. For instance, derivatives similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, demonstrating their potency against pathogens .
3.2 Anticancer Activity
The benzo[d]thiazole moiety has been associated with anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, a structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly enhance anticancer activity.
3.3 Anticonvulsant Properties
Some thiazole derivatives have demonstrated anticonvulsant effects in animal models. These compounds were found to eliminate tonic extensor phases in seizure models, suggesting potential therapeutic applications in epilepsy treatment .
The biological activity of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell growth and survival.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways linked to inflammation and cancer progression.
5. Case Studies
Several studies have investigated the biological effects of similar compounds:
6. Conclusion
This compound exhibits promising biological activities across various domains, including antimicrobial, anticancer, and anticonvulsant effects. Ongoing research into its mechanisms and potential therapeutic applications could lead to the development of novel treatments for infectious diseases and cancer.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Provides basic nitrogen for interaction with biological targets. |
| Benzo[d]thiazole Moiety | Known for its role in various biological activities, including anti-cancer properties. |
| Sulfonamide Group | Enhances solubility and bioavailability. |
Anti-Cancer Activity
Recent studies have indicated that compounds containing benzo[d]thiazole derivatives exhibit significant anti-cancer properties. For instance, one study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, suggesting that N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide may also possess similar properties due to its structural resemblance to known anti-cancer agents .
Anti-Inflammatory Effects
The sulfonamide group present in the compound has been associated with anti-inflammatory activity. Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines, which positions this compound as a potential candidate for treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of benzothiazole derivatives has been well-documented. Studies have reported that these compounds exhibit significant antibacterial effects against various pathogens, including resistant strains . This suggests that this compound could be explored further for its potential use as an antimicrobial agent.
Case Study 1: Anti-Cancer Evaluation
In a recent evaluation, a series of benzo[d]thiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anti-cancer agents .
Case Study 2: In Vivo Anti-Inflammatory Study
An in vivo study investigated the anti-inflammatory effects of a related compound in animal models of inflammation. The results showed a significant reduction in edema and inflammatory markers following treatment with the compound, supporting the hypothesis that this compound may have similar effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
The target compound’s 4-fluorophenylsulfonyl group distinguishes it from analogs with alternative substituents. Key comparisons include:
Table 1: Analogs with Modified Sulfonyl Groups
Key Observations:
- Electronic Effects : The target’s para-fluoro group provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups (e.g., Cl, Br in 4–20 and 4–21) or meta-substituted fluorines (4–24, 4–9). This may influence binding affinity and metabolic stability.
- Steric Considerations : Compounds like 4–26 (2,4,6-trifluorophenyl) exhibit lower yields (16%), likely due to steric hindrance during synthesis. The target’s para-fluoro group avoids such steric challenges.
- Synthetic Feasibility: Analogs with single substituents (e.g., 4–9, 4–24) show higher yields (47–75%), suggesting that mono-halogenation is more efficient than di-/tri-substitution .
Positional Isomerism in Benzothiazole Attachment
The target compound’s benzothiazole is attached at the 3-position of the phenyl ring, whereas analogs in and feature benzothiazole at the 4-position . For example:
Impact on Activity :
- Positional isomerism can alter molecular geometry, affecting binding to target proteins. The C3 attachment in the target compound may enhance conformational flexibility or optimize π-π stacking interactions compared to C4 analogs.
Carboxamide Linker and Piperidine Core
The carboxamide-piperidine scaffold is conserved across all analogs. However, the target compound’s 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide structure aligns with compounds like 4–24 (3,5-difluorophenyl) and 4–9 (3-fluorophenyl), which share similar synthetic routes involving:
Nucleophilic substitution for sulfonyl group introduction.
Carboxamide formation via coupling reactions.
Spectroscopic Confirmation :
Tautomerism and Stability
This contrasts with compounds like 7–9 (), where thione-thiol equilibria exist. The absence of tautomerism in the target compound may improve metabolic stability .
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves three key stages:
- Benzo[d]thiazole core formation : Oxidative cyclization of o-aminothiophenol derivatives with aldehydes under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
- Piperidine carboxamide coupling : Activation of the carboxylic acid group (e.g., via HATU/DMAP) followed by amide bond formation with the aniline-containing intermediate. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction efficiency .
- Sulfonylation : Reaction of the piperidine nitrogen with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) at 0–5°C to prevent side reactions . Optimization Tip: Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- 1H/13C NMR : Aromatic protons (δ 7.1–8.3 ppm) confirm the benzo[d]thiazole and fluorophenyl groups. Piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .
- IR Spectroscopy : Key peaks include amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) .
- Mass Spectrometry : A molecular ion peak at m/z matching the molecular weight (e.g., ~500–550 Da) and fragmentation patterns validate the structure .
- Elemental Analysis : Carbon and sulfur percentages must align with theoretical values (±0.3%) .
Q. What are the common biological targets for this compound, and how are preliminary screenings conducted?
- Targets : Kinases (e.g., EGFR), proteases (e.g., D1 protease), and antimicrobial enzymes due to the thiazole and sulfonamide pharmacophores .
- Screening :
- In vitro enzyme assays: Measure IC₅₀ values using fluorogenic substrates (e.g., 96-well plate format, λex/λem = 340/460 nm) .
- Antimicrobial testing: Disk diffusion assays against S. aureus or E. coli with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate binding mechanisms with biological targets?
- Docking Workflow :
Prepare the protein structure (e.g., D1 protease PDB: 3ABC) using AutoDockTools.
Define the active site with a 20 Å grid box.
Run Lamarckian genetic algorithm (100 runs) to predict binding poses .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies >1.5 kcal/mol suggest force field inaccuracies .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl sulfonyl groups) impact bioactivity?
- Case Study : Replacing 4-fluorophenyl with 4-chlorophenyl in the sulfonamide group increased EGFR inhibition (IC₅₀ from 12 nM to 8 nM) but reduced solubility (logP +0.5) .
- Methodology :
- Synthesize analogs via parallel chemistry.
- Test solubility (shake-flask method, pH 7.4 PBS) and potency (kinase-Glo assay) .
Q. How to resolve contradictions in reported cytotoxicity data across cell lines?
- Factors to Investigate :
- Cell line variability : HepG2 (IC₅₀ = 5 µM) vs. MCF-7 (IC₅₀ = 20 µM) may reflect differential expression of efflux pumps (e.g., P-gp) .
- Assay conditions : Pre-incubation with 10% FBS vs. serum-free media alters compound bioavailability .
- Resolution Strategy :
- Repeat assays with standardized protocols (e.g., CellTiter-Glo® luminescence).
- Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI staining .
Q. What strategies optimize metabolic stability without compromising potency?
- Approaches :
- Isotere replacement : Substitute the piperidine ring with a morpholine to reduce CYP3A4-mediated oxidation .
- Prodrug design : Introduce a phosphate ester at the carboxamide group to enhance solubility and slow hepatic clearance .
- Validation :
- In vitro microsomal stability assay: Monitor parent compound degradation over 60 minutes (LC-MS/MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
